6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H2BrCl2N3.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,1-f][1,2,4]triazine, have been found to interact with the fibroblast growth factor receptors (fgfr) . FGFRs are a family of tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate fundamental processes of cell development .
Mode of Action
If it acts similarly to other Pyrrolo[2,1-f][1,2,4]triazine compounds, it may bind to FGFRs, leading to changes in cell signaling .
Biochemical Pathways
If it interacts with FGFRs like other Pyrrolo[2,1-f][1,2,4]triazine compounds, it could potentially affect pathways related to cell growth and development .
Result of Action
If it acts on FGFRs, it could potentially influence cell growth and development .
Preparation Methods
The synthesis of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by cyclization to form the triazine ring . Another approach includes the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Comparison with Similar Compounds
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds such as:
6-Aminocarbonyl Pyrrolo[2,1-f][1,2,4]triazine: Known for its activity against PI3K isoforms.
4-Aminopyrrolo[2,1-f][1,2,4]triazine C-Nucleosides: Exhibits anti-norovirus activity by inhibiting RNA-dependent RNA polymerase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGOQKEQWXMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233616 | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-23-2 | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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